2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE
Overview
Description
2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE is an organic compound with the molecular formula C₉H₇NO₂. It is also known as 1,2-Indandione-2-oxime. This compound is characterized by the presence of an oxime functional group attached to an indanone structure. It is a solid at room temperature and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE can be synthesized from 1-indanone using n-butyl nitrite and concentrated hydrochloric acid. The reaction involves the formation of an oxime group at the 2-position of the indanone ring . The reaction conditions typically include maintaining the reaction mixture at a specific temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis from 1-indanone using n-butyl nitrite and concentrated hydrochloric acid can be scaled up for industrial purposes. The reaction conditions would need to be optimized for large-scale production to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to form various derivatives and intermediates.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE involves its interaction with various molecular targets and pathways. The oxime group can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. These interactions can affect the activity of enzymes and other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
2-(HYDROXYIMINO)-2,3-DIHYDRO-1H-INDEN-1-ONE can be compared with other similar compounds, such as:
1,2-Indandione: Similar structure but lacks the oxime group.
2-Nitrosoindan-1-one: Similar structure but contains a nitroso group instead of an oxime group.
2-Hydroxyimino-2,3-dihydro-1H-inden-1-one: Similar structure but contains a hydroxyimino group.
Uniqueness
This compound is unique due to the presence of the oxime group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-hydroxyimino-3H-inden-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10-12/h1-4,12H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEXMSPEUDRDPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933901 | |
Record name | 2-(Hydroxyimino)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15028-10-1 | |
Record name | 2-(Hydroxyimino)-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oximino-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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